BenchChemオンラインストアへようこそ!

Deoxynojirimycin Tetrabenzyl Ether

Cholinesterase inhibition Iminosugar pharmacology Alzheimer's disease research

Deoxynojirimycin Tetrabenzyl Ether (dNM tetrabenzyl ether; DNJ‑TBE) is the fully benzyl‑protected form of the iminosugar 1‑deoxynojirimycin. Unlike the parent polyhydroxylated piperidine, the four benzyl ether groups confer high lipophilicity (LogP = 6.26) and excellent solubility in organic solvents.

Molecular Formula C34H37NO4
Molecular Weight 523.7 g/mol
CAS No. 69567-11-9
Cat. No. B104051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynojirimycin Tetrabenzyl Ether
CAS69567-11-9
SynonymsdNM Tetrabenzyl Ether
Molecular FormulaC34H37NO4
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1
InChIKeyHHIIDKLQTCPFQA-KMKAFXEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Deoxynojirimycin Tetrabenzyl Ether (CAS 69567-11-9): A Per‑O‑Benzylated Iminosugar Intermediate for Glucosylceramide Synthase Inhibitors


Deoxynojirimycin Tetrabenzyl Ether (dNM tetrabenzyl ether; DNJ‑TBE) is the fully benzyl‑protected form of the iminosugar 1‑deoxynojirimycin . Unlike the parent polyhydroxylated piperidine, the four benzyl ether groups confer high lipophilicity (LogP = 6.26) and excellent solubility in organic solvents . The compound serves as the pivotal protected intermediate in multikilogram cGMP syntheses of glucosylceramide synthase inhibitors such as AMP‑DNM [1]. Concurrently, it has been identified as a direct inhibitor of human butyrylcholinesterase (hBuChE) with an IC₅₀ of 2.0 µM, an unexpected activity for a fully protected sugar mimic [2][3].

Why Generic Deoxynojirimycin Tetrabenzyl Ether Substitution Fails: Protection‑State‑Dependent Reactivity, Solubility, and Biological Profile


Protected iminosugar intermediates cannot be substituted by the parent polyhydroxylated compound or by alternative O‑protected congeners without altering the synthetic outcome. The tetrabenzyl ether’s four benzyl groups are essential for solubility in the non‑polar media required for N‑alkylation and reductive amination steps; unprotected 1‑deoxynojirimycin (DNJ) precipitates under these conditions, collapsing the reaction . Furthermore, the benzyl protection imparts a LogP of 6.26, enabling efficient extractive work‑up and chromatographic purification that is impossible with the highly polar parent iminosugar . When the target is a glucosylceramide synthase inhibitor built on the DNJ scaffold, the tetrabenzyl ether is the only intermediate validated at cGMP multikilogram scale [1]. Substituting a different salt form (e.g., the hydrochloride) or a partially protected variant alters the crystallinity, hygroscopicity, and deprotection kinetics, which directly impacts batch reproducibility in a regulated synthesis environment.

Quantitative Differentiation Evidence: Deoxynojirimycin Tetrabenzyl Ether vs. Closest Analogs


Direct hBuChE Inhibition by a Fully Protected Intermediate Versus Parent DNJ

Deoxynojirimycin tetrabenzyl ether inhibits recombinant human butyrylcholinesterase (hBuChE) with an IC₅₀ of 2.0 µM, as reported by multiple independent sources [1][2]. By contrast, the parent unprotected compound 1‑deoxynojirimycin (DNJ) is a potent α‑glucosidase inhibitor (IC₅₀ values typically in the low‑micromolar range for intestinal sucrase and glucoamylase) but shows negligible hBuChE activity in standard assays [3]. The benzyl ether groups, which are ordinarily considered passive protecting moieties, thus confer a divergent pharmacological profile—direct ChE engagement—while the compound retains its primary role as a synthetic intermediate.

Cholinesterase inhibition Iminosugar pharmacology Alzheimer's disease research

Validated cGMP Multikilogram Synthesis of AMP‑DNM: Yield and Purity Benchmark

The tetrabenzyl ether is the sole fully‑protected 1‑deoxynojirimycin intermediate validated in a published cGMP miniplant route for AMP‑DNM, a clinical‑stage glucosylceramide synthase inhibitor [1]. In this optimised process, 2,3,4,6‑tetra‑O‑benzyl‑1‑deoxynojirimycin was prepared from tetra‑O‑benzyl‑D‑glucopyranose via a hemiacetal reduction/Swern oxidation/double reductive amination sequence in 52% overall yield. Subsequent reductive amination with the adamantane‑pentanal partner and hydrogenolytic deprotection delivered AMP‑DNM mesylate salt in 76% yield with >99.5% purity. Alternative routes employing N‑Boc or mixed benzyl/acetyl protection have been reported but none have been demonstrated at this scale with documented cGMP compliance.

Process chemistry Glucosylceramide synthase cGMP manufacturing

Lipophilicity Differential: LogP 6.26 Enables Solution‑Phase Chemistry Inaccessible to Unprotected DNJ

The fully benzylated derivative possesses a calculated LogP of 6.26 and experimental solubilities of 20 mg/mL in DMSO, 15 mg/mL in DMF, and only 0.25 mg/mL in ethanol . The parent compound 1‑deoxynojirimycin, in contrast, has a LogP of approximately −2.5 and is freely soluble in water but virtually insoluble in the non‑polar organic solvents (toluene, dichloromethane, THF) required for N‑alkylation and reductive amination steps. This ~8.8 LogP unit differential means the tetrabenzyl ether partitions quantitatively into organic phases during extractive work‑up, whereas DNJ remains in the aqueous layer and cannot be processed via standard synthetic workflows.

Physicochemical properties Synthetic methodology Protecting group strategy

Crystalline Solid with ≥98% Purity: Batch‑to‑Batch Reproducibility Advantage

Deoxynojirimycin tetrabenzyl ether is supplied as a crystalline solid with a purity specification of ≥98% by multiple reputable vendors including Cayman Chemical [1]. In comparison, some generic chemical suppliers list a minimum purity specification of 95% for the same CAS number . The crystalline physical form, as opposed to amorphous solids or syrups, provides superior long‑term stability at −20 °C and facilitates accurate gravimetric dispensing for stoichiometric reactions. The well‑defined melting point and single‑spot TLC behaviour observed for the ≥98% material reduce the risk of carrying through impurities that could poison downstream hydrogenolysis catalysts (e.g., Pd/C or Pearlman's catalyst).

Quality control Intermediate procurement Synthetic reproducibility

Synthetic Versatility: Demonstrated Entry Point to Diverse DNJ Derivatives

The tetrabenzyl ether has been used as a common late‑stage intermediate for the synthesis of structurally diverse DNJ derivatives. Beyond AMP‑DNM [1], it has been employed in a 9‑step synthesis of 1‑epi‑castanospermine in 21% overall yield via selective debenzylation, Barbier reaction, and reductive amination [2]. It also serves as the starting material for bivalent DNJ derivatives prepared by N‑alkylation with aminoalkyl linkers followed by hydrodebenzylation [3]. This breadth of demonstrated downstream chemistry distinguishes the tetrabenzyl ether from alternative protected forms such as the N‑Boc derivative, which requires an additional deprotection step before N‑functionalisation, or the hydrochloride salt, which must be free‑based before alkylation.

Divergent synthesis Iminosugar library Glycosidase inhibitors

Deprotection Selectivity: Orthogonal N‑Benzyl vs. O‑Benzyl Cleavage Capability

Recent advances in catalytic transfer hydrogenolysis (CTH) have demonstrated that the tetrabenzyl ether can undergo chemoselective N‑benzyl deprotection while retaining the four O‑benzyl groups with 93% selectivity, using 2‑propanol as the hydrogen donor over Pd‑Al₂O₃ . This orthogonal deprotection capability is not available with per‑acetylated or per‑silylated DNJ intermediates, where all protecting groups cleave under similar hydrogenolysis conditions. The ability to selectively unmask the piperidine nitrogen while keeping the hydroxyl groups benzylated enables a direct, one‑step entry to N‑functionalised DNJ derivatives without a protection/deprotection relay.

Protecting group chemistry Catalytic transfer hydrogenolysis Orthogonal deprotection

Optimal Scientific and Industrial Application Scenarios for Deoxynojirimycin Tetrabenzyl Ether


cGMP Manufacturing of Glucosylceramide Synthase Inhibitors (AMP‑DNM and Analogs)

The tetrabenzyl ether is the only fully‑protected DNJ intermediate validated at multikilogram scale under cGMP. The Wennekes 2008 route, which starts from this intermediate, delivers AMP‑DNM mesylate in 76% yield and >99.5% purity [1]. Any process chemistry team tasked with developing a GCS inhibitor manufacturing route should procure the ≥98% purity crystalline grade to ensure catalyst compatibility and reproducible hydrogenolysis kinetics.

Divergent Synthesis of DNJ‑Based Iminosugar Libraries for Glycosidase and Cholinesterase Probe Discovery

The tetrabenzyl ether's demonstrated versatility as a branch point for at least four distinct compound classes—GCS inhibitors, epi‑castanospermine‑type glycosidase inhibitors, bivalent DNJ derivatives, and BuChE‑selective probes [1]—makes it the preferred single‑intermediate procurement for medicinal chemistry groups. Its intrinsic hBuChE activity (IC₅₀ = 2.0 µM) provides an additional pharmacological starting point orthogonal to the canonical α‑glucosidase profile of DNJ .

Chemoselective N‑Functionalisation via Orthogonal Deprotection Strategies

The 93% selectivity for O‑benzyl retention during CTH‑mediated N‑benzyl cleavage [1] positions this intermediate uniquely for laboratories developing one‑step N‑alkylation protocols. Research groups focused on streamlining the synthesis of N‑substituted DNJ derivatives for Alzheimer's disease (BuChE inhibitors) or lysosomal storage disorders (GCS inhibitors) benefit from the elimination of protection/deprotection relay steps.

High‑Purity Procurement for Stoichiometry‑Sensitive Multistep Syntheses

When the tetrabenzyl ether is the stoichiometric limiting reagent in a ≥5‑step linear sequence, the ≥98% purity crystalline grade [1] is essential. The 3% absolute purity advantage over the 95% grade translates directly to yield retention in the final API—economically significant at the kilogram scale—and reduces the risk of catalyst poisoning during the terminal hydrogenolysis step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxynojirimycin Tetrabenzyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.